(E/Z)-Trelnarizine-d8 (dihydrochloride)
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Overview
Description
(E/Z)-Trelnarizine-d8 (dihydrochloride) is a deuterated compound, meaning it contains deuterium, a stable isotope of hydrogen. This compound is a stereoisomer, existing in both E (entgegen) and Z (zusammen) configurations, which refer to the spatial arrangement of the substituents around the double bond. The dihydrochloride form indicates that it is a salt formed with two hydrochloride molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E/Z)-Trelnarizine-d8 (dihydrochloride) typically involves the introduction of deuterium into the molecular structure. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated solvents. The reaction conditions often require a catalyst such as palladium on carbon (Pd/C) and are carried out under controlled temperatures and pressures to ensure the incorporation of deuterium.
Industrial Production Methods
Industrial production of (E/Z)-Trelnarizine-d8 (dihydrochloride) may involve large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions. The final product is then purified through crystallization or chromatography techniques to obtain the dihydrochloride salt.
Chemical Reactions Analysis
Types of Reactions
(E/Z)-Trelnarizine-d8 (dihydrochloride) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can occur, where a nucleophile replaces a leaving group in the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic conditions.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydroxide (NaOH) or other strong bases for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alkanes or alcohols.
Scientific Research Applications
(E/Z)-Trelnarizine-d8 (dihydrochloride) has a wide range of applications in scientific research:
Chemistry: Used as a tracer in reaction mechanisms to study the behavior of hydrogen atoms.
Biology: Employed in metabolic studies to track the incorporation and transformation of deuterium-labeled compounds.
Medicine: Investigated for its potential therapeutic effects and as a tool in pharmacokinetic studies.
Industry: Utilized in the development of new materials and as a standard in analytical chemistry.
Mechanism of Action
The mechanism of action of (E/Z)-Trelnarizine-d8 (dihydrochloride) involves its interaction with specific molecular targets. The deuterium atoms in the compound can influence the rate of chemical reactions due to the kinetic isotope effect, where the presence of deuterium slows down the reaction compared to hydrogen. This property is exploited in various research applications to study reaction pathways and mechanisms.
Comparison with Similar Compounds
Similar Compounds
(E/Z)-Flupentixol-d4 Dihydrochloride: Another deuterated compound used in similar research applications.
Deuterated Benzene (C₆D₆): Commonly used as a solvent in NMR spectroscopy.
Deuterated Chloroform (CDCl₃): Another solvent used in NMR studies.
Uniqueness
(E/Z)-Trelnarizine-d8 (dihydrochloride) is unique due to its specific stereochemistry and the presence of deuterium, which provides distinct advantages in research applications. Its ability to exist in both E and Z configurations allows for the study of stereoisomerism and its effects on chemical and biological processes.
Properties
Molecular Formula |
C28H32Cl2F2N2O2 |
---|---|
Molecular Weight |
545.5 g/mol |
IUPAC Name |
1-[bis(4-fluorophenyl)methyl]-2,2,3,3,5,5,6,6-octadeuterio-4-[(E)-3-(3,4-dimethoxyphenyl)prop-2-enyl]piperazine;dihydrochloride |
InChI |
InChI=1S/C28H30F2N2O2.2ClH/c1-33-26-14-5-21(20-27(26)34-2)4-3-15-31-16-18-32(19-17-31)28(22-6-10-24(29)11-7-22)23-8-12-25(30)13-9-23;;/h3-14,20,28H,15-19H2,1-2H3;2*1H/b4-3+;;/i16D2,17D2,18D2,19D2;; |
InChI Key |
YPOIDTKMDSQEIR-JYUVEHRDSA-N |
Isomeric SMILES |
[2H]C1(C(N(C(C(N1C/C=C/C2=CC(=C(C=C2)OC)OC)([2H])[2H])([2H])[2H])C(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F)([2H])[2H])[2H].Cl.Cl |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CCN2CCN(CC2)C(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F)OC.Cl.Cl |
Origin of Product |
United States |
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